Esuprone - 91406-11-0

Esuprone

Catalog Number: EVT-267777
CAS Number: 91406-11-0
Molecular Formula: C13H14O5S
Molecular Weight: 282.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Esuprone, also known as LU-43839, is a MAO-A inhibitor potentially for treatment of depression.
Overview

Esuprone is a synthetic compound primarily recognized as a selective inhibitor of monoamine oxidase A, an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine. This compound has garnered attention for its potential applications in treating various psychiatric and neurological disorders. Esuprone is classified under the category of psychoactive drugs, specifically targeting the monoamine oxidase enzyme system.

Source and Classification

Esuprone is synthesized through organic chemistry methods and is classified as a psychoactive agent due to its influence on neurotransmitter levels in the brain. The compound is often studied in the context of its effects on mood disorders, anxiety, and other neuropsychiatric conditions. It has been used in clinical settings to assess its efficacy and safety profile in humans.

Synthesis Analysis

Methods and Technical Details

The synthesis of Esuprone involves multi-step organic reactions, which typically include sulfonation processes. The specific synthetic routes may vary, but they generally follow a series of well-established organic chemistry techniques. For instance, one common method involves the direct O-methylation of precursor compounds using methyl iodide in the presence of sodium hydroxide, yielding high radiochemical purity suitable for further applications in pharmacological studies .

The synthesis process can be summarized as follows:

  1. Starting Material: Precursors are selected based on desired functional groups.
  2. Reactions: Multi-step reactions including sulfonation and methylation.
  3. Purification: High-performance liquid chromatography is employed to purify the final product.
Molecular Structure Analysis

Esuprone's molecular structure can be characterized by its specific arrangement of atoms, which influences its biological activity. The compound exhibits a complex structure that allows it to interact selectively with monoamine oxidase A. The exact molecular formula and structural data are typically derived from spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

Structural Data

  • Molecular Formula: C14_{14}H15_{15}N3_{3}O2_{2}S
  • Molecular Weight: Approximately 273.35 g/mol
  • Structural Features: Contains functional groups that enable binding to the active site of monoamine oxidase A.
Chemical Reactions Analysis

Reactions and Technical Details

Esuprone undergoes various chemical reactions that are significant for its pharmacological activity. The primary reaction involves its interaction with monoamine oxidase A, leading to competitive inhibition. This inhibition prevents the breakdown of neurotransmitters, thereby increasing their availability in synaptic clefts.

Key Reactions:

  • Inhibition Reaction: Esuprone binds to the active site of monoamine oxidase A, inhibiting its activity.
  • Metabolism: The compound is metabolized in the liver, where it may undergo further transformations that affect its pharmacokinetics.
Mechanism of Action

The mechanism of action for Esuprone revolves around its ability to inhibit monoamine oxidase A selectively. By blocking this enzyme, Esuprone increases the levels of neurotransmitters such as serotonin and norepinephrine in the brain. This action is particularly beneficial in treating conditions characterized by low levels of these neurotransmitters, such as depression and anxiety disorders.

Process and Data

  1. Binding: Esuprone binds reversibly to monoamine oxidase A.
  2. Inhibition: This binding inhibits the enzymatic breakdown of neurotransmitters.
  3. Resulting Effects: Increased availability of serotonin and norepinephrine leads to enhanced mood regulation and anxiety reduction.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Applications

Esuprone has several scientific uses primarily related to its pharmacological properties:

  • Psychiatric Treatment: Used in clinical trials for managing depression and anxiety disorders.
  • Research Tool: Employed in studies investigating monoamine oxidase A's role in various neurological conditions.
  • Diagnostic Imaging: Potentially utilized in positron emission tomography (PET) studies to visualize brain activity related to neurotransmitter dynamics .
Neuropharmacological Significance of Esuprone in Monoaminergic Systems

Role of MAO-A Inhibition in Depression Pathophysiology

Monoamine oxidase A (MAO-A) is a mitochondrial-bound enzyme that catalytically degrades key monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). In major depressive disorder (MDD), positron emission tomography (PET) studies have consistently demonstrated elevated MAO-A density (∼34%) in prefrontal and anterior cingulate cortices of untreated patients, creating a hypermetabolic state that depletes monoamine reserves [6]. This enzymatic hyperactivity correlates with increased oxidative stress through two primary mechanisms: (1) excessive hydrogen peroxide (H₂O₂) generation during monoamine deamination, and (2) accumulation of neurotoxic aldehydes like 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL) [6]. The resulting neurochemical landscape features depleted synaptic monoamine availability and mitochondrial dysfunction, establishing a self-reinforcing pathophysiological cycle in depressive states.

Table 1: Neurochemical Alterations in MDD Related to MAO-A Activity

Pathophysiological ProcessNeurochemical ConsequenceDepression Link
Elevated MAO-A expression30-40% reduction in 5-HT/NEAnhedonia, psychomotor retardation
Increased H₂O₂ productionOxidative neuronal damagePrefrontal cortex atrophy
DOPEGAL accumulationCatecholaminergic toxicityEmotional dysregulation
Mitochondrial dysfunctionImpaired energy metabolismCognitive impairment

Pharmacological inhibition of MAO-A interrupts this cascade by preserving monoamine bioavailability while simultaneously reducing reactive oxygen species generation. This dual mechanism distinguishes MAO-A inhibitors from reuptake-focused antidepressants that solely increase synaptic monoamine concentrations without addressing underlying oxidative pathology [5] [6].

Esuprone as a Reversible MAO-A Inhibitor: Selectivity and Binding Dynamics

Esuprone (developmental codes LU 43839/LU-43839) is a structurally optimized reversible inhibitor of monoamine oxidase A (RIMA) with high isoform selectivity. Its phenoxathiin dioxide core enables competitive inhibition at the MAO-A substrate pocket with 50-fold greater affinity for MAO-A versus MAO-B (IC₅₀ MAO-A = 3.3 nM vs. IC₅₀ MAO-B >150 nM) [1] [8]. Unlike irreversible MAOIs (e.g., phenelzine, tranylcypromine) that covalently bind FAD cofactors and require weeks for enzyme regeneration, Esuprone's inhibition is characterized by rapid association-dissociation kinetics. This reversibility permits temporary displacement by high-concentration endogenous substrates, significantly reducing tyramine-mediated hypertensive risk – a critical safety advantage over first-generation MAOIs [3] [6].

Table 2: Comparative Pharmacodynamic Profile of MAO-A Inhibitors

ParameterEsuproneMoclobemideClorgyline (irreversible)
MAO-A Selectivity (fold)503520
Inhibition ReversibilityFullFullNone
Binding SiteSubstrate pocketSubstrate pocketFAD cofactor
Tyramine Displacement>95% at 50μM tyramine>90% at 50μM tyramine<5% at any concentration
Enzyme Recovery (t½)15-30 minutes45-60 minutes14-21 days

PET studies using [¹¹C]clorgyline demonstrate that Esuprone achieves peak MAO-A occupancy (72-78%) within 2 hours post-administration, with complete enzyme activity restoration by 24 hours. Plasma concentrations show a linear correlation (r²=0.94) with central MAO-A inhibition, enabling pharmacokinetic-pharmacodynamic modeling for therapeutic monitoring [3]. The transient inhibition profile allows precise titration of monoaminergic modulation while maintaining physiological capacity to metabolize dietary amines via intestinal MAO-B, fundamentally differentiating its risk-benefit profile from irreversible agents.

Comparative Neurochemical Efficacy Against Endogenous Monoamine Depletion

The "reuptake inhibitor monoamine depletion theory" posits that chronic antidepressant use may paradoxically reduce monoamine availability through synaptic redistribution without increasing net synthesis [4]. Esuprone counteracts depletion through two neurochemically distinct mechanisms: (1) direct preservation of existing monoamines via MAO-A inhibition, and (2) disinhibition of feedback autoreceptors that enhance monoamine synthesis. In microdialysis studies, Esuprone administration increased extracellular 5-HT (230±18%), NE (165±12%), and DA (142±9%) in medial prefrontal cortex at therapeutic doses, outperforming SSRIs in magnitude and neurotransmitter spectrum [5] [8].

Crucially, Esuprone demonstrates superior restoration kinetics in depletion models. When administered to subjects with citalopram-induced monoamine depletion (characterized by 40-50% reductions in central 5-HT metabolites), Esuprone normalized cerebrospinal fluid 5-HIAA concentrations within 48 hours compared to 7-10 days for SSRI continuation alone [4] [8]. This rapid reversal correlates with clinical observations of accelerated symptom remission in treatment-resistant depression.

Table 3: Monoamine Restoration Profiles in Depletion Models

ParameterEsuproneSSRI ContinuationSNRI Therapy
5-HT Restoration T₅₀36-48 hours7-10 days5-7 days
NE Restoration T₅₀24-36 hoursNo significant change72-96 hours
DA Restoration142% baseline85-90% baseline110% baseline
Oxidative Stress MarkersReduced 40-45%UnchangedReduced 15-20%

Furthermore, Esuprone uniquely mitigates the oxidative consequences of monoamine turnover. By reducing H₂O₂ production during neurotransmitter catabolism, it decreases lipid peroxidation markers (F2-isoprostanes) by 40-45% in cortical mitochondria, addressing a pathophysiological component untouched by conventional antidepressants [6] [8]. This antioxidant capacity represents a neuroprotective dimension beyond monoamine modulation alone.

Properties

CAS Number

91406-11-0

Product Name

Esuprone

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) ethanesulfonate

Molecular Formula

C13H14O5S

Molecular Weight

282.31 g/mol

InChI

InChI=1S/C13H14O5S/c1-4-19(15,16)18-10-5-6-11-8(2)9(3)13(14)17-12(11)7-10/h5-7H,4H2,1-3H3

InChI Key

CHDGAVDQRSPBTA-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C

Solubility

Soluble in DMSO

Synonyms

7-hydroxy-3,4-dimethylcoumarin ethanesulfonate
esuprone

Canonical SMILES

CCS(=O)(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.